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molecular formula C11H16N2O B1311691 3-(4-Methylpiperazin-1-yl)phenol CAS No. 177489-10-0

3-(4-Methylpiperazin-1-yl)phenol

Cat. No. B1311691
M. Wt: 192.26 g/mol
InChI Key: AISHPJPGKBKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232273B2

Procedure details

Compound 87A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 45C and phenylpiperazine with paraformahyde and 3-(piperazin-1-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 9.07 (s, 1H), 6.94-6.98 (m, 1H), 6.36 (d, J=8.13, 2.4 Hz, 2H), 8.28-8.29 (m, 1H), 6.18-6.21 (m, 1H), 3.04-3.07 (m, 4H), 2.41-2.43 (m, 4H), 2.21 (s, 3H). ESI (+)/MS: 193 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=C2C=1CN(C1SC([CH2:32][N:33]3[CH2:38][CH2:37][N:36]([C:39]4[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=4)[CH2:35][CH2:34]3)=C(C(OC)=O)N=1)CC2)=O.C(C1SC(N2CCC3C(=C(C(=O)/N=C4/SC5C=CC=CC=5N/4COCC[Si](C)(C)C)C=CC=3)C2)=NC=1C(OC)=O)=[O:54].C1C=CC(N2CCNCC2)=CC=1.N1(C2C=C(O)C=CC=2)CCNCC1>>[CH3:32][N:33]1[CH2:38][CH2:37][N:36]([C:39]2[CH:44]=[C:43]([OH:54])[CH:42]=[CH:41][CH:40]=2)[CH2:35][CH2:34]1

Inputs

Step One
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OC)CN2CCN(CC2)C2=CC=CC=C2)COCC[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(N=C(S1)N1CC2=C(C=CC=C2CC1)C(/N=C\1/SC2=C(N1COCC[Si](C)(C)C)C=CC=C2)=O)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCNCC2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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